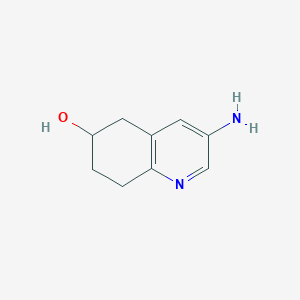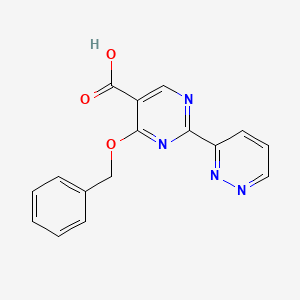
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of bromomethyl groups attached to a phenyl ring, a nitrile group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of 2-(3,5-dimethylphenyl)-2-methylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thioethers, or ethers.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, making them susceptible to nucleophilic attack. The nitrile group can participate in various reactions, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dimethylphenyl)-2-methylpropanenitrile: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
2-(3,5-Dichloromethylphenyl)-2-methylpropanenitrile: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Uniqueness
2-(3,5-Bis(bromomethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of two bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds.
Eigenschaften
Molekularformel |
C12H13Br2N |
|---|---|
Molekulargewicht |
331.05 g/mol |
IUPAC-Name |
2-[3,5-bis(bromomethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C12H13Br2N/c1-12(2,8-15)11-4-9(6-13)3-10(5-11)7-14/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
OIMVFMPDCLNKBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
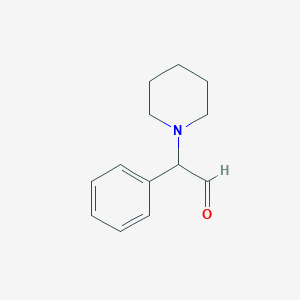
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
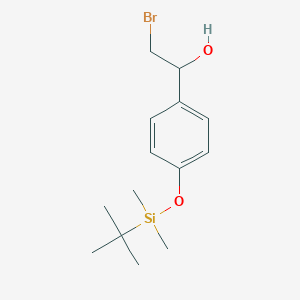
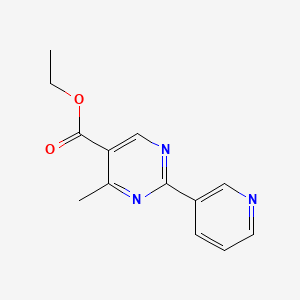
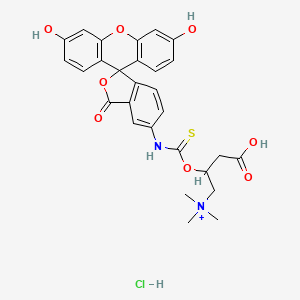
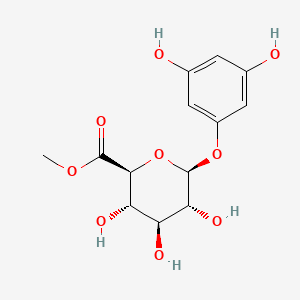
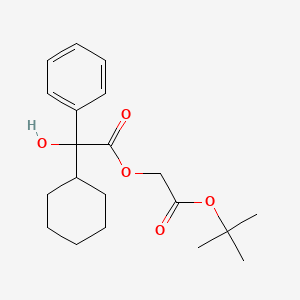
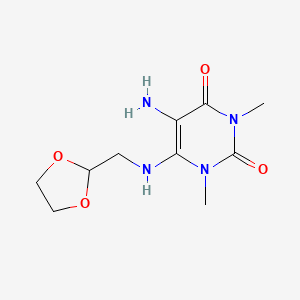
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)
